molecular formula C6H7BrN2O2 B1277775 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid CAS No. 925146-35-6

3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1277775
M. Wt: 219.04 g/mol
InChI Key: FUQHYUVPDLMICC-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a compound that can be associated with a family of pyrazole derivatives, which are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with pyrazole moieties have been synthesized and characterized, indicating the relevance of this class of compounds in chemical research.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, as seen in the L-proline-catalyzed assembly of bispyrazolyl propanoates . These reactions are efficient and can be performed in aqueous media, which is advantageous for environmental considerations. The synthesis of related compounds, such as 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols, involves refluxing in DMSO with iodine, followed by crystallization . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques and single-crystal X-ray analysis . The crystal packing and conformational differences between various groups attached to the pyrazole ring can lead to unique molecular structures. For instance, the presence of a propionic acid group can result in hydrogen-bonded dimers in the solid state . These structural insights are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including C-N coupling reactions catalyzed by copper complexes . These reactions are significant for the functionalization of the pyrazole ring and can lead to a wide range of products with different substituents. The reactivity of the bromo group on the pyrazole ring can be exploited in further chemical transformations, potentially leading to more complex molecules with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the molecule's stability, as indicated by hyper-conjugative interactions and charge delocalization . The HOMO-LUMO analysis can provide insights into the charge transfer within the molecule, which is relevant for understanding its reactivity . Additionally, the nonlinear optical properties of these compounds can be attributed to small energy gaps between the frontier molecular orbitals .

Scientific Research Applications

Chemical Synthesis and Characterization

The compound 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is involved in complex chemical syntheses and structural analysis. Kumarasinghe et al. (2009) synthesized a closely related compound and determined its structure using X-ray crystallography. The substance exhibits intricate hydrogen bonding patterns and unique solvation structures, making it an interesting subject for chemical research and crystallography studies (Kumarasinghe et al., 2009).

Organic Synthesis and Pharmaceutical Applications

The compound is also significant in organic synthesis processes. For instance, Deepa et al. (2012) described the synthesis of pyrazole-1H-4-yl-acrylic acids from pyrazole-1H-4-carbaldehydes. These compounds are crucial intermediates for pharmaceutical and chemical industries, highlighting the importance of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid in the synthesis of biologically active molecules (Deepa et al., 2012).

Advanced Organic Chemistry and Material Science

In advanced organic chemistry and material science, the synthesis and structural characterization of pyrazole derivatives are crucial. Loh et al. (2013) synthesized pyrazole compounds and characterized their crystal structures, highlighting the importance of precise structural analysis in understanding material properties (Loh et al., 2013).

Antimicrobial Research

Sherkar and Bhandarkar (2015) explored the antimicrobial properties of pyrazole derivatives. Their work contributes to the understanding of how structural variations in molecules like 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid can influence their biological activity, especially in fighting infections (Sherkar & Bhandarkar, 2015).

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQHYUVPDLMICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426994
Record name 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

CAS RN

925146-35-6
Record name 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
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